molecular formula C4H8N2O3 B1212066 Ethyl allophanate CAS No. 626-36-8

Ethyl allophanate

Cat. No.: B1212066
CAS No.: 626-36-8
M. Wt: 132.12 g/mol
InChI Key: PIHPSKJRLDSJPX-UHFFFAOYSA-N
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Description

Ethyl allophanate is a unique chemical compound that has been studied extensively in recent years due to its wide range of applications in the scientific and medical fields. This compound is an organic compound that belongs to the class of heterocyclic compounds, and it is composed of a six-membered ring of alternating carbon and nitrogen atoms. It is primarily used as a reagent in the synthesis of other compounds, and it is also used in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis Applications

Ethyl allophanate is used in various synthesis processes. For instance, it serves as a precursor in the facile synthesis of Diethyl azodicarboxylate (DEAD) and Diethylhydrazodicarboxylate (DEHD). The process involves bromination followed by Hofmann-type rearrangement, highlighting the reactivity of this compound in organic synthesis (Kawakubo et al., 2015).

Material Science and Polymer Chemistry

In material science, this compound plays a role in the formation of polyurethane networks. Research has shown that the understanding of its role in polymer network defects aids in calculating structural parameters like the molar mass between cross-links in poly(ethylene glycol)-based polyurethane networks. This is crucial for applications in materials science and engineering (Albers et al., 2020).

In Catalysis and Chemical Reactions

This compound is also relevant in catalysis and other chemical reactions. For example, its role in the synthesis of branched glycoforms from alcohols and p-nitrophenyl carbamates demonstrates its utility in the creation of rigidified structures through intramolecular hydrogen bonds. This is significant for developing new molecules and materials with specific properties (Chong & Petillo, 2000).

Enzymatic Functions

Research into the structure and function of allophanate hydrolase, an enzyme that converts allophanate to ammonium and carbon dioxide, offers insights into the biological roles of compounds like this compound. Such studies are pivotal in understanding biochemical pathways and developing biotechnological applications (Fan et al., 2013).

Safety and Hazards

Ethyl allophanate should be handled with care to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided, and dust formation should be prevented . It should be stored in a dry, cool, and well-ventilated place, and the container should be kept closed when not in use .

Biochemical Analysis

Biochemical Properties

Ethyl allophanate plays a significant role in biochemical reactions, particularly in the formation of urethanes and polyurethanes. It interacts with enzymes such as allophanate hydrolase, which catalyzes the hydrolysis of allophanate to produce ammonium and carbon dioxide . This interaction is crucial for the metabolism of nitrogen-containing compounds in various organisms. Additionally, this compound can form intermediates in the synthesis of polyurethanes, which are widely used in industrial applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in nitrogen metabolism, leading to changes in the levels of metabolites such as ammonium and carbon dioxide . These changes can impact cellular functions, including energy production and biosynthesis of essential biomolecules. Furthermore, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can bind to allophanate hydrolase, resulting in the hydrolysis of allophanate to ammonium and carbon dioxide . This binding interaction is essential for the regulation of nitrogen metabolism in cells. Additionally, this compound may influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in enzyme activity and gene expression . These temporal effects are important for understanding the long-term impact of this compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, including disruptions in nitrogen metabolism and cellular toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of nitrogen-containing compounds. It interacts with enzymes such as allophanate hydrolase, which catalyzes the hydrolysis of allophanate to produce ammonium and carbon dioxide . This reaction is a key step in the nitrogen cycle, contributing to the recycling of nitrogen in biological systems. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in nitrogen metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . The distribution of this compound within cells is important for understanding its role in cellular processes and its potential impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . These localization signals ensure that this compound reaches its site of action, where it can interact with enzymes and other biomolecules to exert its biochemical effects

Properties

IUPAC Name

ethyl N-carbamoylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8N2O3/c1-2-9-4(8)6-3(5)7/h2H2,1H3,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHPSKJRLDSJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060818
Record name Carbamic acid, (aminocarbonyl)-, ethyl ester
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Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

626-36-8
Record name Ethyl N-(aminocarbonyl)carbamate
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Record name Ethyl allophanate
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Record name Ethyl allophanate
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Record name Carbamic acid, N-(aminocarbonyl)-, ethyl ester
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Record name Ethyl (aminocarbonyl)carbamate
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Record name ETHYL ALLOPHANATE
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Synthesis routes and methods

Procedure details

0.65 ml (0.72 g, 0.00443 moles) of ethyl pyrocarbonate are added to a solution of 1.0 g (0.00285 moles) of 1-(1',3'-bis/2",6"-dimethylphenyl/-4'-methyl-imidazolidine-2'-ylidene)-urea, prepared as described in Example 72, in 10 ml of dry chloroform, and the mixture is allowed to stand at room temperature for 48 hours. Thereafter the solvent and the excess of the reactant are distilled off under reduced pressure. The oily residue is dissolved in 10 ml of diethyl ether, the insolubles are filtered off, and the filtrate is concentrated to a final volume of about 2 ml. Next day the separated crystalline product is filtered off, washed with a small amount of diethyl ether and dried. 0.5 g (41.7%) of 1-(1',3'-bis/2",6"-dimethylphenyl/-4'-methyl-imidazolidine-2'-ylidene)-3-carbethoxy-urea are obtained; m.p.: 123°-125° C.
Name
ethyl pyrocarbonate
Quantity
0.65 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Ethyl allophanate?

A1: The molecular formula of this compound is C4H8N2O3, and its molecular weight is 132.12 g/mol.

Q2: Can you describe the synthesis of Diethyl azodicarboxylate (DEAD) and Diethylhydrazodicarboxylate (DEHD) from this compound?

A3: A study describes a facile synthesis of DEAD and DEHD starting from this compound. [] The process involves a two-step, one-pot reaction. Firstly, this compound undergoes bromination in chloroform, yielding N-brominated intermediates. Subsequently, a Hofmann-type rearrangement is induced by adding 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) in ethanol, ultimately forming DEHD. Notably, the reaction requires a strong, non-nucleophilic base like DBU for successful Hofmann rearrangement.

Q3: Are there any known analytical methods for detecting and quantifying this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) has been used to identify and quantify this compound in complex mixtures, such as crystal deposits from diesel engine exhaust. [] This technique separates the compounds based on their volatility and then identifies them based on their mass-to-charge ratio.

Q4: What are the potential environmental impacts of this compound?

A4: The provided research does not contain specific information regarding the ecotoxicological effects or environmental fate of this compound. Further investigation is needed to assess its potential impact on the environment.

Q5: Have there been any studies on the toxicity of this compound?

A5: While the provided research mentions this compound in various contexts, none of the abstracts explicitly discuss its toxicity profile. Further studies are needed to establish its safety profile and potential adverse effects.

Q6: Can you tell me about the historical context and milestones in the research of this compound?

A8: While a comprehensive historical timeline isn't provided, the research highlights some milestones. The isolation of this compound from the marine sea anemone Anthopleura pacifica marked its first discovery in this organism. [] Additionally, research from the 1970s explored the psychotropic properties of ortho-chlorophenyl this compound (SCS 100). [, , ] This suggests ongoing interest in understanding the compound's diverse properties and potential applications.

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